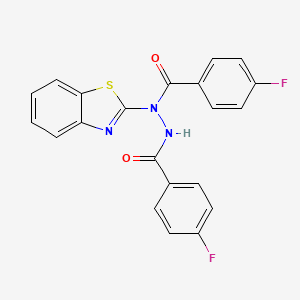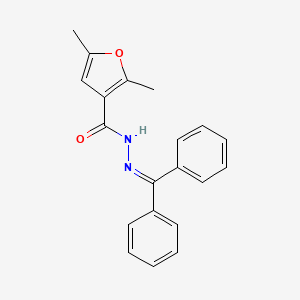![molecular formula C14H17N3O3S B11662644 N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11662644.png)
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a 2-methylpropanamide group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a 3,4-dimethoxyphenyl halide with the thiadiazole intermediate.
Introduction of the 2-Methylpropanamide Group: The final step involves the acylation of the thiadiazole derivative with 2-methylpropanoic acid or its derivatives, such as acid chlorides or anhydrides, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the thiadiazole ring or the amide group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Thiadiazole derivatives, including this compound, have been explored for their use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying various biochemical pathways and mechanisms.
Industrial Applications: Its chemical properties make it suitable for use in the synthesis of other complex molecules, serving as a building block in organic synthesis.
作用機序
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can result in anti-inflammatory or anticancer activities.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but differs in its overall structure and biological activity.
N-[(3,4-Dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide: Another compound with a similar aromatic group, but with different functional groups and applications.
Uniqueness
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide stands out due to its unique combination of the thiadiazole ring and the 3,4-dimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H17N3O3S |
|---|---|
分子量 |
307.37 g/mol |
IUPAC名 |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H17N3O3S/c1-8(2)12(18)15-14-17-16-13(21-14)9-5-6-10(19-3)11(7-9)20-4/h5-8H,1-4H3,(H,15,17,18) |
InChIキー |
CKTQBMWCLDASJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid](/img/structure/B11662569.png)

![4-(4-chlorophenyl)-N-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]piperazin-1-amine](/img/structure/B11662585.png)
![6-Amino-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11662587.png)

![3-methyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662597.png)
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662604.png)
![Dimethyl 2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11662606.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11662614.png)


![N-(5-chloro-2-methylphenyl)-N-[4-({(2E)-2-[1-(4-iodophenyl)ethylidene]hydrazinyl}carbonyl)benzyl]benzenesulfonamide](/img/structure/B11662632.png)
![ethyl 4-{5-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B11662636.png)
